molecular formula C20H19N3O2S B2592866 N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 898422-51-0

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2592866
CAS No.: 898422-51-0
M. Wt: 365.45
InChI Key: WKZGQPRKSVRMCN-UHFFFAOYSA-N
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Description

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic small molecule of significant interest in oncology research, particularly for its potential as a kinase inhibitor. Structural analysis indicates it is a close analog of compounds designed to target p21-activated kinase 4 (PAK4) (source) . PAK4 is a serine/threonine kinase that plays a critical role in regulating cytoskeletal reorganization, cell survival, and oncogenic transformation through the Rho GTPase signaling pathways (source) . By inhibiting PAK4, this class of compounds has been shown to induce apoptosis and suppress the invasive migration of cancer cells, making them valuable tools for investigating metastasis and tumor progression (source) . The core structure of this molecule incorporates a 1,3,4-oxadiazole scaffold linked to a tetrahydronaphthalene carboxamide, a design frequently employed in medicinal chemistry to enhance binding affinity and optimize drug-like properties. Its primary research utility lies in the exploration of dysregulated cell signaling pathways, the development of novel targeted cancer therapies, and the study of mechanisms underlying cancer cell motility and resistance (source) . This compound is intended for in vitro biochemical and cell-based assays to further elucidate the role of PAK4 in carcinogenesis.

Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-26-17-10-8-14(9-11-17)19-22-23-20(25-19)21-18(24)16-7-6-13-4-2-3-5-15(13)12-16/h6-12H,2-5H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZGQPRKSVRMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the formation of the oxadiazole ring followed by the attachment of the tetrahydronaphthalene moiety. One common method involves the reaction of 4-(methylsulfanyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent-Driven Performance : Electron-donating groups (e.g., methylsulfanyl) enhance oxidative stability but may reduce polarity, impacting chromatographic selectivity. Thiophene-based analogs (e.g., Analog 1) show promise in applications requiring strong π-π interactions .
  • Methodological Advances : The use of advanced basis sets (6-31G**) and hybrid DFT functionals enables precise modeling of these compounds, aiding in the design of derivatives with tailored properties .

Biological Activity

The compound N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be broken down into two main components:

  • Oxadiazole Ring : This five-membered heterocyclic compound is known for its diverse biological activities.
  • Tetrahydronaphthalene Moiety : This aromatic structure contributes to the lipophilicity and overall pharmacokinetic properties of the molecule.

Antitumor Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant antitumor activity. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. The presence of the methylsulfanyl group in this specific compound may enhance its cytotoxic effects by improving interactions with cellular targets.

Table 1: Summary of Antitumor Activity Studies

CompoundCell LineIC50 (µM)Mechanism
Compound AA-4311.98 ± 1.22Apoptosis induction through Bcl-2 inhibition
Compound BJurkat1.61 ± 1.92Interaction with hydrophobic pockets of proteins

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Preliminary screening against common pathogens such as Escherichia coli and Staphylococcus aureus showed promising results. The oxadiazole moiety is often linked to antimicrobial activity due to its ability to disrupt microbial cell functions.

Table 2: Antimicrobial Screening Results

PathogenMinimum Inhibitory Concentration (MIC)Activity
E. coli50 µg/mLModerate
S. aureus25 µg/mLHigh

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : It has been suggested that the compound triggers apoptotic pathways in tumor cells.
  • Membrane Disruption : The lipophilic nature of the tetrahydronaphthalene component allows it to integrate into lipid membranes, potentially disrupting microbial integrity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that:

  • Substituents on the Oxadiazole Ring : Variations in substituents can significantly alter potency and selectivity.
  • Hydrophobicity : Increased hydrophobic interactions generally enhance cellular uptake and bioactivity.

Figure 1: Proposed SAR for Oxadiazole Derivatives
SAR Diagram

Case Studies

Recent case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative similar to our compound was tested in a phase II trial for breast cancer treatment and showed a significant reduction in tumor size.
  • Case Study 2 : Another oxadiazole derivative demonstrated effectiveness against resistant strains of bacteria in preclinical models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves coupling reactions between tetrahydronaphthalene-carboxamide precursors and functionalized oxadiazole intermediates. Key steps include:

  • Amide Coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen, as described in analogous oxadiazole syntheses .
  • Oxadiazole Formation : Cyclization of thiosemicarbazides with carbodiimides or using dehydrating agents (e.g., POCl₃) at controlled temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
    • Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), reaction time (12–24 hrs for cyclization), and stoichiometric ratios (1:1.2 for carboxamide to oxadiazole precursor) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the oxadiazole ring and tetrahydronaphthalene substitution patterns .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (expected [M+H]⁺ ~423.5 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by UV detection at 254 nm) .
    • Data Interpretation : Discrepancies in NMR splitting patterns may indicate rotational isomerism; variable-temperature NMR can resolve this .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G* basis sets to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict nucleophilic/electrophilic sites .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2 or β-lactamases), focusing on oxadiazole’s sulfur and nitrogen atoms as binding motifs .
    • Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Assay Replication : Standardize protocols (e.g., broth microdilution for MIC tests against S. aureus ATCC 25923) to minimize variability .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing methylsulfanyl with methoxy) to isolate functional group contributions .
  • Mechanistic Studies : Use fluorescence quenching or SPR to quantify target binding affinity, distinguishing direct inhibition from off-target effects .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?

  • Methodological Answer :

  • LogP Determination : Shake-flask method (octanol/water partition) or computational tools (e.g., Molinspiration) predict lipophilicity (~LogP 3.2) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS; CYP450 isoforms responsible for oxidation can be identified .
  • Permeability Assays : Caco-2 cell monolayers assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates moderate bioavailability) .

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